molecular formula C31H28O12 B12720468 2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- CAS No. 71628-12-1

2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))-

Cat. No.: B12720468
CAS No.: 71628-12-1
M. Wt: 592.5 g/mol
InChI Key: ZRCPJXFJVSBACC-YBZGMHNUSA-N
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Description

2H-1-Benzopyran-5,7-diol, 3,3’-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo various chemical transformations such as hydroxylation, methoxylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the benzopyran structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzopyrans.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound’s potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and possibly as a lead compound for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure and known for their antioxidant properties.

    Coumarins: Another class of benzopyrans with diverse biological activities.

    Isoflavones: Structurally related compounds with potential therapeutic applications.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

71628-12-1

Molecular Formula

C31H28O12

Molecular Weight

592.5 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[[(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethoxy]-3,4-dihydro-2H-chromene-5,7-diol

InChI

InChI=1S/C31H28O12/c32-16-7-22(36)18-11-28(30(42-26(18)9-16)14-1-3-20(34)24(38)5-14)40-13-41-29-12-19-23(37)8-17(33)10-27(19)43-31(29)15-2-4-21(35)25(39)6-15/h1-10,28-39H,11-13H2/t28-,29?,30+,31+/m1/s1

InChI Key

ZRCPJXFJVSBACC-YBZGMHNUSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5O[C@H]4C6=CC(=C(C=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5OC4C6=CC(=C(C=C6)O)O)O)O

Origin of Product

United States

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